molecular formula C8H5N3O4 B3156820 5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one CAS No. 83725-80-8

5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one

Cat. No. B3156820
CAS RN: 83725-80-8
M. Wt: 207.14 g/mol
InChI Key: MVNRZPOCXZUMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one” is a type of organic compound. However, there is limited information available about this specific compound. It seems to be related to other compounds such as “Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate” and “3-Carboxy-5-nitrophenylboronic acid” based on the search results12.



Synthesis Analysis

The synthesis of similar compounds often involves nitration reactions starting with nitric acid3. A method for making aryl–NO2 group starts from halogenated phenols, is the Zinke nitration3. However, the specific synthesis process for “5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one” is not readily available in the search results.



Molecular Structure Analysis

The molecular structure analysis of this compound is not directly available. However, similar compounds like “Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate” have been characterized by spectroscopic techniques1.



Chemical Reactions Analysis

Nitro compounds are known to participate in several organic reactions, the most important being their reduction to the corresponding amines3. However, the specific chemical reactions involving “5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one” are not detailed in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one” are not directly available. However, similar compounds like “5-(3-Nitrophenyl)oxazole-4-carboxylic acid” have some properties listed, such as a density of 1.5±0.1 g/cm3, boiling point of 438.0±35.0 °C at 760 mmHg, and vapour pressure of 0.0±1.1 mmHg at 25°C5.


Scientific Research Applications

Overview of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, including compounds like 5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one, exhibit a broad range of bioactivities due to their unique structural features. These compounds bind effectively with various enzymes and receptors through multiple interactions, making them significant in medicinal chemistry. Research focuses on developing these derivatives for treatments across a wide array of diseases, showcasing their versatility in drug development (Verma et al., 2019; Wang et al., 2022).

Synthetic Approaches and Biological Roles

Innovative synthetic methods for 1,3,4-oxadiazole derivatives, including the compound , have been developed to address various diseases. These methods enhance the exploration of new therapeutic agents, emphasizing the role of 1,3,4-oxadiazole as a key structural component in medicinal chemistry (Nayak & Poojary, 2019).

Metal-Ion Sensing Applications

The structural properties of 1,3,4-oxadiazoles facilitate their use in developing chemosensors, especially for metal-ion sensing. These compounds' high photoluminescent quantum yield and excellent thermal and chemical stability make them suitable for detecting and quantifying metal ions, highlighting their potential beyond pharmacological applications (Sharma et al., 2022).

Anticancer and Antiviral Potentials

Specific 1,3,4-oxadiazole derivatives demonstrate significant anticancer and antiviral activities. These activities are attributed to various mechanisms, including enzyme inhibition and interaction with growth factors. Such derivatives are considered promising leads for future cancer and viral infection treatments (Devi et al., 2022).

Psychologically Useful Derivatives

1,3,4-Oxadiazole derivatives are also explored for their potential in treating psychological disorders. Their structural diversity allows for the design of new molecules with superior efficacy and minimal side effects for managing mental health issues (Saxena et al., 2022).

Safety And Hazards

The safety and hazards information for “5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one” is not directly available. However, nitrophenols, which are similar compounds, are known to be poisonous and can contaminate the soil near former explosives or fabric factories and military plants6.


Future Directions

The future directions for this compound are not readily available in the search results. However, derivatives of similar compounds like indole are of wide interest because of their diverse biological and clinical applications7.


properties

IUPAC Name

5-(3-nitrophenyl)-3H-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8-10-9-7(15-8)5-2-1-3-6(4-5)11(13)14/h1-4H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNRZPOCXZUMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101261076
Record name 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one

CAS RN

83725-80-8
Record name 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83725-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Nitrobenzohydrazide (2.05 g, 11.3 mmol) obtained in Step 1 was dissolved in THF (57 mL), and the mixture was stirred at room temperature for 40 minutes after adding 1,1′-carbonyldiimidazole (2.01 g, 12.4 mmol). The mixture was stirred after adding 6 mol/L hydrochloric acid (40 mL) and water (20 mL), and the precipitated solid was filtered off and dried to give 5-(3-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one as a white solid. 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one so obtained was dissolved in DMF (52 mL), and the mixture was stirred at room temperature for 40 minutes after adding potassium carbonate (2.14 g, 15.5 mmol) and methyl iodide (0.77 mL, 12.3 mmol). The mixture was stirred after adding water, and the precipitated solid was filtered off and dried to give 3-methyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one (2.17 g, 87%).
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one
Reactant of Route 2
Reactant of Route 2
5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one
Reactant of Route 3
Reactant of Route 3
5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one
Reactant of Route 4
5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one
Reactant of Route 5
Reactant of Route 5
5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one
Reactant of Route 6
Reactant of Route 6
5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.